4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine

Description

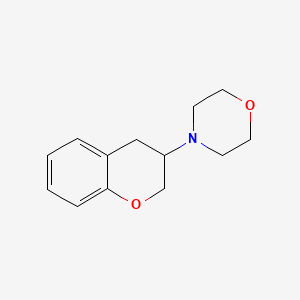

4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine (CAS 83823-51-2) is a bicyclic compound consisting of a benzopyran ring fused to a morpholine moiety. Its molecular formula is C₁₃H₁₇NO₂, with the morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) attached to the benzopyran core. The InChI key KCUOCZMIUOXXQT-UHFFFAOYSA-N and structural data confirm the connectivity, which includes a dihydrobenzopyran system (3,4-dihydro-2H-1-benzopyran) linked to the morpholine nitrogen .

However, specific pharmacological data are absent in the provided evidence.

Properties

CAS No. |

83823-51-2 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-(3,4-dihydro-2H-chromen-3-yl)morpholine |

InChI |

InChI=1S/C13H17NO2/c1-2-4-13-11(3-1)9-12(10-16-13)14-5-7-15-8-6-14/h1-4,12H,5-10H2 |

InChI Key |

KCUOCZMIUOXXQT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2CC3=CC=CC=C3OC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an organic solvent such as dichloromethane or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction parameters for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

Reduction: Reduction reactions can yield hydrogenated products.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran oxides, while substitution reactions can produce a variety of morpholine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Structural Analogues with Benzopyran/Pyranone Cores

3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)

- Molecular Formula : C₁₇H₁₆O₅

- Key Features: A pyrano[4,3-b]pyran-5-one core with a 4-methoxybenzoyl substituent.

- Synthesis: Yield of 50% from 1-(4-methoxyphenyl)-2-aminomethyl-2-propen-1-one hydrochloride (2b); melting point 125°C .

- NMR Data : Distinct shifts in $ ^1H $ NMR (e.g., aromatic protons at δ 6.8–7.8 ppm) and $ ^{13}C $ NMR (carbonyl at δ 192 ppm) reflect electron-donating methoxy groups .

3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c)

- Molecular Formula : C₁₆H₁₁Cl₂O₄

- Key Features : Similar core to 8b but with electron-withdrawing 3,4-dichlorobenzoyl groups.

- Synthesis : 53% yield; higher melting point (178°C) compared to 8b, attributed to stronger intermolecular forces from chlorine substituents .

- NMR Data : Downfield shifts in aromatic protons (δ 7.4–8.0 ppm) due to electron-withdrawing Cl groups .

Comparison with Target Compound :

- The target compound lacks the pyranone carbonyl and acyl substituents of 8b/8c, simplifying its reactivity profile.

- The morpholine group likely increases solubility compared to the hydrophobic benzoyl groups in 8b/8c.

Morpholine Derivatives with Boronate Esters

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine

- Molecular Formula : C₁₅H₂₃BN₂O₃

- Key Features : Boronate ester substituent for Suzuki-Miyaura cross-coupling applications.

- Physical Data : Melting point 132–135°C; priced at ¥43,900/5g (97% purity) .

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

- Molecular Formula: C₁₇H₂₃BF₃NO₃

- Key Features : Trifluoromethyl group enhances metabolic stability; melting point 118–119°C .

Comparison with Target Compound :

- The target compound lacks boronate or trifluoromethyl groups, limiting its utility in cross-coupling reactions.

- Its simpler structure may favor cost-effective synthesis compared to boronate-containing derivatives.

Halogenated Morpholine-Thiazole Derivatives

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Key Features : Brominated imidazole-thiazole core attached to morpholine.

- Synthesis Note: Incorrect bromine positioning (4,5-dibromo vs. 2,4-dibromo) alters NMR spectra, highlighting substituent sensitivity .

Comparison with Target Compound :

- The target compound’s benzopyran core is less sterically hindered than VPC-14449’s thiazole-imidazole system.

- Halogens in VPC-14449 enhance electrophilic reactivity, whereas the target compound’s unsubstituted benzopyran may favor π-π interactions.

Pharmacologically Relevant Analogues

Example 329 (EP 4 374 877 A2)

- Structure : Complex pyrrolo[1,2-b]pyridazine with morpholine and trifluoromethyl groups.

- Application : Synthesized as a bioactive compound, though details are unspecified .

Comparison with Target Compound :

- The target compound’s simpler structure may lack the multifunctional pharmacophore seen in Example 329 but could serve as a scaffold for derivatization.

Biological Activity

4-(3,4-Dihydro-2H-1-benzopyran-3-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a morpholine ring substituted with a 3,4-dihydro-2H-1-benzopyran moiety. Its structural formula can be represented as follows:

1. Antioxidant Activity

Studies have indicated that derivatives of benzopyran compounds exhibit significant antioxidant properties. The presence of the benzopyran moiety in this compound contributes to its ability to scavenge free radicals and reduce oxidative stress.

2. Anticancer Potential

Research has shown that benzopyran derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound were tested against various cancer cell lines, demonstrating significant antiproliferative effects:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| Similar Derivative | HCT116 (Colon Cancer) | 8.0 | Cell cycle arrest in G1 phase |

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies indicate that it may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a critical role in neuronal degeneration.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation : It may interact with various neurotransmitter receptors, enhancing neuroprotective signaling pathways.

- Antioxidant Pathways : The compound can upregulate endogenous antioxidant enzymes, thereby reducing oxidative stress.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of several benzopyran derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines, with IC50 values indicating potent activity.

Case Study 2: Neuroprotection

A recent investigation focused on the neuroprotective effects of morpholine derivatives against glutamate-induced toxicity in neuronal cells. The study found that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.